Malformins
Description
Structure
2D Structure
Properties
IUPAC Name |
4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGDQLZIATDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911481 | |
| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Malformin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3022-92-2, 11006-42-1, 53571-13-4 | |
| Record name | Malformins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malformin A from Aspergillus niger | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Malformin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
| Record name | Malformin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Chemical Synthesis of Malformin a
Advanced Spectroscopic and Analytical Techniques for Malformin A Structure Determination
The elucidation of the precise structure of Malformin A relied on a combination of sophisticated analytical methods. Early chemical degradation studies provided initial insights, but advanced spectroscopic techniques were essential to confirm the amino acid sequence and stereochemistry. nih.govnih.gov
HOHAHA and COSY experiments were used to identify the individual amino acid spin systems by revealing through-bond proton-proton connectivities within each residue. tandfonline.com For instance, these experiments could trace the connections from the amide proton (NH) to the alpha-proton (α-CH) and then to the side-chain protons for each of the five amino acid residues. tandfonline.com
Once the individual residues were identified, NOESY experiments were crucial for determining the sequence. NOESY identifies protons that are close in space, revealing cross-peaks between the amide proton of one amino acid and the alpha-proton of the preceding residue in the peptide chain. tandfonline.com This sequential assignment allowed for the unambiguous determination of the amino acid order as cyclo-(D-Cys-D-Cys-L-Val-D-Leu-L-Ile). tandfonline.com
The following table summarizes key 1H NMR assignments for Malformin A1 in DMSO-d6, which were instrumental in its structural confirmation. tandfonline.com
| Proton Assignment | Chemical Shift (δ, ppm) |
| Cys-1 | |
| NH | 7.13 |
| α-CH | 4.74 |
| β-CH2 | 3.28 |
| Cys-2 | |
| NH | 8.87 |
| α-CH | - |
| β-CH2 | 3.17, 3.53 |
| Val | |
| NH | 7.96 |
| α-CH | 3.95 |
| Leu | |
| NH | 7.41 |
| α-CH | 4.49 |
| Ile | |
| NH | 8.61 |
| α-CH | - |
Table generated from data in Biosci Biotechnol Biochem. 1993;57(2):240-3. tandfonline.com
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been vital for the structural analysis of Malformin A and its analogues. High-resolution mass spectrometry provides an accurate molecular weight, which was used to confirm the elemental composition of the cyclic peptide. nih.gov
MS/MS experiments, which involve the fragmentation of a selected parent ion, were used to deduce the amino acid sequence. tandfonline.com The fragmentation patterns observed in the MS/MS spectra of malformins provide direct evidence for the connectivity of the amino acid residues within the cyclic structure. tandfonline.comresearchgate.net This technique was particularly useful in comparing natural and synthetic preparations of malformin to confirm their identity and in elucidating the structures of various members of the malformin family. nih.govresearchgate.net
Amino acid analysis is a fundamental technique used to determine the composition and stereochemistry of peptides. For Malformin A, this involved the complete hydrolysis of the peptide into its constituent amino acids, followed by their identification and quantification. tandfonline.comnih.gov This analysis revealed that Malformin A is composed of two residues of cysteine and one residue each of valine, leucine (B10760876), and isoleucine. pnas.org
Crucially, these analyses, combined with chemical degradation studies, established the stereochemistry of the amino acids. It was determined that Malformin A contains D-Cysteine, D-Leucine, L-Valine, and L-Isoleucine. tandfonline.comnih.gov This information was pivotal in correcting an earlier, erroneously proposed structure and establishing the definitive amino acid sequence and configuration. nih.govnih.gov
| Constituent Amino Acids | Configuration |
| Cysteine | D |
| Cysteine | D |
| Valine | L |
| Leucine | D |
| Isoleucine | L |
Table summarizing the amino acid composition of Malformin A. tandfonline.comnih.gov
Total Chemical Synthesis Approaches for Malformin A and its Analogues
The total chemical synthesis of Malformin A was essential not only for providing larger quantities of the material for study but also for definitively confirming its proposed structure.
While early syntheses of Malformin A were performed using solution-phase methods, modern approaches for preparing its analogues often utilize Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov SPPS offers significant advantages in terms of speed, efficiency, and ease of purification. rsc.orgyoutube.com
In a typical SPPS approach for a cyclic peptide like a malformin analogue, a linear peptide chain is assembled on a solid resin support. nih.govyoutube.com The synthesis generally involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. rsc.org After the linear sequence is assembled, on-resin cyclization (macrolactamization) is performed to form the peptide backbone ring. Subsequently, the disulfide bond is formed, often concurrently with the cleavage of the peptide from the resin support. nih.gov This methodology has been successfully applied to the total synthesis of Malformin C, demonstrating its utility for producing various derivatives for structure-activity relationship studies. nih.gov
The history of Malformin A's structural elucidation provides a classic example of the power of synthetic confirmation. An initial structure proposed for Malformin A was cyclo-(D-Cysteinyl-L-Valyl-D-Cysteinyl-D-Leucyl-L-Isoleucyl). nih.govpnas.org However, a synthesis of a compound with this structure resulted in a product that showed no biological activity characteristic of malformin. pnas.org
This discrepancy prompted a re-examination of the structure based on further chemical degradation studies. nih.govnih.gov This led to a revised proposed structure: cyclo-(D-Cysteinyl-D-Cysteinyl-L-Valyl-D-Leucyl-L-Isoleucyl). nih.govnih.govpnas.org Subsequently, a compound with this revised structure was synthesized. nih.govnih.gov This synthetic product was found to be identical to natural Malformin A, exhibiting the same chemical properties and the characteristic biological effect of inducing curvatures on corn roots. pnas.orgnih.govnih.gov This successful synthesis provided unequivocal proof of the correct structure of Malformin A. pnas.org
Malformin a Biosynthesis and Genetic Regulation
Fungal Producers and Production Methodologies of Malformin A
Malformin A and its related compounds have been identified in several Aspergillus species, with Aspergillus niger being a significant source. The production and isolation of these compounds typically involve fermentation of fungal cultures followed by various chromatographic separation techniques.
Aspergillus niger as a Primary Malformin A Source
Aspergillus niger is well-established as a producer of malformins, including Malformin A vulcanchem.comtandfonline.comtandfonline.comnih.govnih.gov. Research has shown that A. niger synthesizes this compound through non-ribosomal pathways involving complex enzymatic systems vulcanchem.com. Studies utilizing cell-free extracts from A. niger have demonstrated that these enzymes can synthesize the cyclic pentapeptide, a process that requires adenosine (B11128) triphosphate (ATP), K⁺, and Mg²⁺ ions and is optimal at pH 8.5 nih.gov. Interestingly, both D- and L-isomers of cysteine and leucine (B10760876) are utilized during synthesis, suggesting enzymatic racemization occurs during peptide assembly vulcanchem.comnih.gov. A. niger is also known to produce other malformin variants, such as Malformin B and Malformin C tandfonline.comnih.govplos.orgresearchgate.net. Strains of A. niger isolated from wheat grains have also been confirmed to produce malformin A researchgate.net.
Other Malformin A-Producing Aspergillus Species
Beyond A. niger, several other Aspergillus species have been identified as producers of this compound. Aspergillus tubingensis, particularly strain FJBJ11, has been noted for producing Malformin A1, which exhibits potent anti-Tobacco Mosaic Virus (TMV) activity mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Aspergillus awamori has also been reported to produce Malformin A asm.orgnih.gov. It is important to note that taxonomic reclassifications have indicated that some strains previously identified as A. awamori, such as ATCC 22342, are now considered strains of A. niger canada.ca. Other species like A. ficuum and A. phoenicis have also been cited as sources of Malformin A1 researchgate.net. Furthermore, species such as A. brasiliensis and A. acidus are closely related to A. niger and are sometimes misidentified as such, with A. brasiliensis also implicated in malformin biosynthesis canada.canih.govplos.orgnih.govnih.gov.
Fermentation and Bioassay-Guided Isolation Procedures
The production of this compound typically begins with fungal fermentation. For instance, Aspergillus tubingensis FJBJ11 has been cultured in liquid Sabouraud medium mdpi.com. Following fermentation, isolation procedures often involve extracting the culture broth or mycelium. Macroporous absorption resins are sometimes used to obtain crude extracts, which are then typically dissolved in organic solvents like methanol (B129727) plos.orgmdpi.com. Subsequent purification relies heavily on chromatographic techniques. These include column chromatography using stationary phases such as Sephadex LH-20 or silica (B1680970) gel, often employing solvent gradients (e.g., chloroform-methanol mixtures) plos.orgmdpi.com. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with C18 columns, is a crucial step for separating and purifying individual malformin compounds tandfonline.complos.org. Bioassay-guided isolation, where fractions are tested for biological activity (e.g., anti-TMV activity), is frequently employed to identify and isolate the active malformin compounds mdpi.comnih.govresearchgate.netnih.govmazums.ac.irusp.brcore.ac.uk.
Elucidation of the Malformin A Biosynthetic Pathway
The biosynthesis of this compound is a non-ribosomal process, meaning it does not occur on ribosomes like typical protein synthesis. Instead, it is carried out by large, multi-domain enzymatic complexes known as Nonribosomal Peptide Synthetases (NRPSs).
Identification of Nonribosomal Peptide Synthetase (NRPS) Enzymes in Malformin Biosynthesis
The biosynthesis of this compound is orchestrated by NRPS enzymes vulcanchem.comnih.govuniprot.orgebi.ac.ukuniprot.org. These enzymes are modular, with each module typically responsible for activating, modifying, and incorporating a specific amino acid into the growing peptide chain. Key domains within NRPS modules include adenylation (A) domains for amino acid activation, thiolation (T) or peptidyl carrier protein (PCP) domains for tethering activated amino acids, and condensation (C) domains for forming peptide bonds vulcanchem.comnih.govnih.gov. The process also involves cyclization, often catalyzed by a thioesterase (TE) domain, and subsequent modifications such as disulfide bond formation between cysteine residues vulcanchem.comnih.gov. Genome mining studies have identified gene clusters containing NRPS genes that are responsible for malformin biosynthesis in various Aspergillus species nih.govresearchgate.net. These clusters often include additional tailoring enzymes, transporters, and transcription factors that regulate the expression of the pathway nih.govuniprot.org.
Characterization of the mlfA Gene as the Core NRPS
The primary NRPS enzyme responsible for the synthesis of malformin A has been identified and characterized as the product of the mlfA gene uniprot.orgebi.ac.ukuniprot.orgebi.ac.uku-tokyo.ac.jp. The mlfA gene encodes a large protein, Malformin synthetase, which contains the essential catalytic domains required for the step-by-step assembly of the cyclic pentapeptide structure of malformin uniprot.orguniprot.org. This gene is a core component of the malformin biosynthesis gene cluster in malformin-producing fungi nih.govuniprot.org. Research has also explored the heterologous expression of the mlfA gene in other fungal species, such as Aspergillus nidulans, to study its function in malformin production proquest.com. The presence and function of the mlfA gene are critical for the formation of the cyclic pentapeptide backbone characteristic of this compound.
Mechanistic Investigations of Malformin a Biological Activities
Plant Growth Regulation and Phytotoxicity Mechanisms of Malformin A
Malformin A functions as a plant growth regulator, inducing characteristic malformations and growth disturbances in various plant species. Its phytotoxicity stems from its interference with fundamental cellular processes and hormonal signaling within plants.
Induction of Plant Malformations and Root Curvatures
Malformin A is well-documented for its ability to induce pronounced morphological abnormalities in plants. A hallmark of its activity is the induction of root curvatures in species like corn (Zea mays) and significant malformations in bean plants (Phaseolus vulgaris), affecting stems and petioles tandfonline.comvulcanchem.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.netpnas.org. These effects are often observed at very low concentrations, indicating a high potency of the compound.
Table 1: Observed Plant Morphological Abnormalities Induced by Malformin A
| Plant Species | Observed Effect | Affected Plant Part(s) | Reference(s) |
| Corn (Zea mays) | Root curvature | Roots | tandfonline.comvulcanchem.comnih.govresearchgate.netpnas.orgoup.com |
| Bean (Phaseolus vulgaris) | Malformations, thickened stems and petioles | Stems, Petioles | tandfonline.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.netpnas.orgoup.commdpi.com |
| Maize (Zea mays) | Root curvatures, inhibition of elongation | Roots | oup.comresearchgate.net |
| Bean stems | Partial loss of polarity in actively growing regions | Stems | oup.com |
Cellular and Physiological Effects on Plant Growth and Development
At a cellular level, Malformin A influences several key processes governing plant growth, including cell division, elongation, and differentiation.
Conversely, Malformin A has also been observed to stimulate the formation of root hairs and lateral roots oup.com. This dual effect—inhibiting elongation while promoting branching—highlights the complex ways Malformin A can reorient plant development. The stimulation of these structures can alter the root system's architecture, potentially affecting water and nutrient uptake.
Beyond longitudinal growth, Malformin A promotes radial expansion in roots oup.com. This effect contributes to the thickening of root tissues. In stems, malformed internodes have been noted to contain more cells radially, particularly in interfascicular areas and the xylem of vascular bundles, suggesting a broader impact on cell proliferation and tissue organization tandfonline.com.
Table 2: Cellular and Physiological Effects of Malformin A on Plant Roots
| Effect | Observed Impact | Affected Plant Species (Examples) | Reference(s) |
| Root Elongation | Inhibition | Zea mays | oup.com |
| Cell Division (in roots) | Inhibition | Zea mays | oup.com |
| Root Hair Formation | Stimulation | Zea mays | oup.com |
| Lateral Root Formation | Stimulation | Zea mays | oup.com |
| Radial Expansion (in roots) | Promotion | Zea mays | oup.com |
| Wet and Dry Weight (of roots) | Inhibition | Zea mays | oup.com |
| Cell Wall Synthesis (in roots) | Inhibition | Zea mays | oup.com |
| Stem Radial Cell Expansion (in internodes) | Promotion (increased cells in interfascicular areas and xylem) | Bean | tandfonline.com |
Interaction with Plant Hormonal Pathways
Malformin A's effects on plant growth are intricately linked to its modulation of plant hormone signaling, particularly involving ethylene (B1197577) and auxins. Malformin A is suggested to be closely related to ethylene production, with organ-specific growth disturbances potentially mediated by malformin-modulated ethylene levels mdpi.com. Research has indicated that Malformin A1 can influence auxin/indole acetic acid (IAA)-induced ethylene production in mung bean, modulating it through various pathways depending on treatment concentration mdpi.compsu.edu.
Ethylene is known to play a critical role in regulating plant development, including root elongation and lateral root formation researchgate.netpsu.edu. While Malformin A induces root curvatures in maize, it does not appear to stimulate ethylene production in maize roots, although its effects are reversed by CO2, a known ethylene antagonist nih.gov. This suggests a complex interplay where Malformin A might influence ethylene signaling or sensitivity without necessarily increasing production in all plant tissues. Furthermore, Malformin A's impact on plant hormonal pathways may extend to auxin biosynthesis and transport, as studies suggest interference with auxin response systems can lead to specific disease symptoms psu.edu.
Modulation of Auxin Biosynthesis and Response
Malformin A has been shown to disrupt plant growth through its influence on auxin pathways. Specifically, it can disrupt auxin transport, leading to asymmetric cell elongation, which manifests as root curvature and malformations in plants such as beans and corn, even at nanomolar concentrations vulcanchem.com. Research also suggests that Malformin A inhibits auxin-mediated responses jst.go.jp. Emerging trends in plant science indicate that ethylene can modulate auxin synthesis, transport, and signaling, fine-tuning seedling growth and development mdpi.com. Therefore, it is proposed that malformin's impact on auxin biosynthesis warrants consideration when elucidating its physiological effects on plant growth and its potential antiviral properties mdpi.com.
Influence on Ethylene Production Pathways
Malformin is intricately linked with ethylene production, and its capacity to induce organ-specific growth disturbances is partly attributed to malformin-modulated ethylene production mdpi.compsu.edu. Studies have demonstrated that Malformin A1 exerts dose-dependent effects on indole-3-acetic acid (IAA)-induced ethylene production in mung bean mdpi.comdbpia.co.kr. It can modulate ethylene production through various pathways, with its specific effect contingent on the administered concentration mdpi.com. Malformin has been observed to inhibit several ethylene-mediated responses, including the retention of hypocotyl hook curvature, inhibition of stem elongation, root curvatures, and stem swelling nih.gov. Paradoxically, while Malformin can delay hook opening, it also potentiates ethylene-induced abscission on cuttings of Phaseolus vulgaris and inhibits ethylene-induced hook retention nih.gov. The significant role of ethylene in establishing plant defense mechanisms, such as systemic acquired resistance (SAR) against viruses, suggests that Malformin A1's antiviral properties might, in part, stem from its ability to modulate ethylene production, thereby eliciting host plant defense responses psu.edu.
Effects on Phytochrome-Mediated Responses
Malformin A influences plant photomorphogenesis by interfering with phytochrome-mediated responses. It has been shown to inhibit several such responses, including hypocotyl hook opening, leaf expansion, inhibition of stem elongation, and anthocyanin synthesis in sorghum jst.go.jpnih.gov. Investigations into the interaction of malformin with phytochrome (B1172217) in mung bean cuttings revealed that the rate of destruction of the far-red absorbing form of phytochrome (Pfr) was slower in the presence of malformin compared to its absence. However, malformin did not affect the accumulation of total phytochrome in the dark researchgate.net.
Antimicrobial Action Mechanisms of Malformin A
Malformin A and its related compounds exhibit significant antimicrobial activity against a range of bacterial and protozoal pathogens.
Antibacterial Activities against Specific Bacterial Species
Malformin A demonstrates antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 1–5 μM vulcanchem.com. The proposed mechanisms of action include membrane disruption and interference with bacterial cell wall biosynthesis vulcanchem.com. Malformin C also possesses antibacterial activity, notably against species of Bacillus, and has been described as exerting antibacterial effects against a variety of Gram-positive and Gram-negative organisms caymanchem.comnih.gov.
Table 1: Antibacterial Activity of Malformin Compounds
| Compound | Target Bacterial Species | Reported Activity | Mechanism of Action | Citation |
| Malformin A | Staphylococcus aureus | MICs: 1–5 μM | Membrane disruption, cell wall biosynthesis interference | vulcanchem.com |
| Malformin C | Bacillus species | Antibacterial activity | Not specified | caymanchem.com |
| Malformin C | Gram-positive and Gram-negative | Antibacterial activity, highly toxic (MLD = 0.9 mg/kg) | Not specified | nih.gov |
Antiprotozoal Activities (e.g., Antimalarial, Antitrypanosomal Properties)
Malformin A1 has shown potent activity against protozoal parasites. It exhibits significant trypanocidal activity against Trypanosoma congolense, with an IC50 value of 15.08 ng/mL and a selectivity index ranging from 3.33 to 4.67, suggesting potential as an antiprotozoal agent mdpi.comresearchgate.net. Studies examining Malformin C have investigated its antimalarial and antitrypanosomal activities, indicating that the disulfide bond and branched amino acids are crucial for its potent antiprotozoal properties nih.gov. Malformin A has also been utilized in assays to determine antimalarial and antitrypanosomal activities vulcanchem.com.
Table 2: Antiprotozoal Activity of Malformin Compounds
| Compound | Target Protozoa | Reported Activity | Citation |
| Malformin A1 | Trypanosoma congolense | IC50: 15.08 ng/mL; Selectivity Index: 3.33–4.67 | mdpi.comresearchgate.net |
| Malformin C | Plasmodium spp. (Malaria) | Antimalarial activity examined; disulfide bond and branched amino acids crucial | nih.gov |
| Malformin C | Trypanosoma spp. | Antitrypanosomal activity examined; disulfide bond and branched amino acids crucial | nih.gov |
Antiviral Mechanisms of Malformin A (e.g., Malformin A1)
Malformin A1 has demonstrated notable antiviral activity, particularly against plant viruses, and Malformin C has shown efficacy against human viruses.
Malformin A1 exhibits a potent inhibitory effect against the infection and replication of Tobacco mosaic virus (TMV). Assays using the local lesion method and leaf-disc method yielded IC50 values of 19.7 μg·mL⁻¹ and 45.4 μg·mL⁻¹, respectively psu.edunih.gov. These findings position Malformin A1 as a potential natural viricide or a valuable lead compound for the development of novel antiviral agents psu.edunih.gov. The antiviral efficacy of Malformin A1 may be partly linked to its capacity to modulate ethylene production, which can subsequently trigger defense mechanisms within the host plant psu.edu. Furthermore, Malformin C has demonstrated significant anti-HIV-1 activity, with an IC50 of 1.4 μM, and is identified as an inhibitor of the HIV life cycle, targeting viral entry, specifically by inhibiting CCR5 mdpi.com.
Inhibition of Tobacco Mosaic Virus (TMV) Infection and Replication
Malformin A has demonstrated significant inhibitory effects against the Tobacco Mosaic Virus (TMV), a prominent plant pathogen. Studies indicate that Malformin A, when applied to tobacco leaves or leaf discs, can effectively inhibit TMV infection and replication mdpi.comnih.govtargetmol.comvulcanchem.comdntb.gov.ua. Research has quantified this inhibitory effect, with reported IC50 values of 19.7 μg·mL−1 in local lesion assays and 45.4 μg·mL−1 in leaf-disc assays, suggesting a potent antiviral capability nih.govtargetmol.com. The precise molecular mechanisms by which Malformin A exerts its anti-TMV activity are still under investigation, but its effectiveness positions it as a potential leading compound for the development of new viricides for agricultural applications nih.gov.
Fibrinolytic Activity Mechanisms of Malformin A
Malformin A has been identified as a compound that enhances cellular fibrinolytic activity. Fibrinolysis is the process by which blood clots are broken down, a critical mechanism for preventing thrombotic disorders nih.gov.
Enhancement of in vitro Fibrin (B1330869) Degradation Processes
Research utilizing an in vitro fibrin degradation assay with U937 cells has shown that Malformin A1 (MA1) acts as a novel activating compound for cellular fibrinolytic activity nih.govresearchgate.netresearcher.life. The mechanism underlying this enhancement is complex and involves the urokinase-type plasminogen activator (uPA)/plasminogen system on the cell surface, with vitronectin identified as a plasma cofactor that supports MA1's activity nih.govakita-u.ac.jp. Studies suggest that MA1 induces the phosphorylation of RSK1, a key mediator in this process, and activates the MEK-ERK-RSK pathway, leading to increased uPA expression and secretion nih.gov. These findings highlight MA1's potential role in modulating blood clot lysis.
Table 1: Summary of Malformin A's Fibrinolytic Activity Enhancement
| Activity | Mechanism/Pathway Involved | Cell Line Used | Reference(s) |
| Enhancement of fibrin degradation | Activation of RSK1, MEK-ERK-RSK pathway, uPA expression | U937 | nih.gov |
| Fibrinolytic activity enhancement | Dependent on vitronectin as a plasma cofactor | U937 | akita-u.ac.jp |
| Pro-fibrinolytic effect (derivatives) | Disulfide bond, cyclic peptide frame, hydrophobic side chains | Not specified | akita-u.ac.jp |
Malformin A’s Influence on Eukaryotic Cellular Signaling and Processes in Research Models
Malformin A influences various cellular processes in eukaryotic systems, notably its role in inducing programmed cell death and modulating signaling pathways.
Induction of Programmed Cell Death (Apoptosis and Necrosis)
Malformin A has been shown to induce cell death through apoptosis and necrosis in various cancer cell lines, including prostate, colorectal, and ovarian cancer cells nih.govspandidos-publications.comspandidos-publications.comresearchgate.netsci-hub.semdpi.comresearchgate.net. This cytotoxic effect is often mediated by triggering oxidative stress, mitochondrial damage, and subsequent cellular events. For instance, in prostate cancer cells, Malformin A was found to promote cell death by inducing apoptosis, necrosis, and autophagy, potentially by impairing the cellular function of glutathione (B108866) and leading to reactive oxygen species (ROS) accumulation nih.govresearchgate.netsci-hub.se. In colorectal cancer cells, Malformin A treatment led to cell cycle arrest in the sub-G1 phase and induced DNA fragmentation, indicative of cell death spandidos-publications.comspandidos-publications.com.
A significant finding regarding Malformin A's apoptotic activity is its ability to activate key executioner caspases. In human colorectal cancer cells, Malformin A treatment was observed to induce apoptosis by activating caspase-3, caspase-7, and caspase-9 spandidos-publications.comspandidos-publications.commedchemexpress.com. This activation was dose-dependent and was accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark event in apoptosis spandidos-publications.comspandidos-publications.commedchemexpress.com. The pan-caspase inhibitor Z-VAD-FMK was able to attenuate these MA1-induced apoptotic effects, confirming the critical role of caspase activation in Malformin A-mediated cell death spandidos-publications.comspandidos-publications.com. Similarly, studies in prostate cancer cells also reported caspase activation as part of the cell death mechanism induced by Malformin A sci-hub.se.
Table 2: Malformin A-Induced Caspase Activation and Apoptosis Markers
| Cell Type/Model | Observed Effect | Caspase Activation | PARP Cleavage | Other Markers Affected | Reference(s) |
| Human Colorectal Cancer | Cytotoxic activity, apoptosis induction, cell cycle arrest (sub-G1 phase) | Activated | Activated | Increased PUMA, decreased XIAP and Survivin | spandidos-publications.comspandidos-publications.commedchemexpress.com |
| Prostate Cancer Cells | Cell death (apoptosis, necrosis, autophagy), oxidative stress, mitochondrial damage | Activated | Not specified | Decreased Bcl-2 | researchgate.netsci-hub.se |
| Ovarian Cancer Cells | Cytotoxicity, sensitization to cisplatin | Not significantly changed | Not specified | Decreased Bcl-2 and P53 (protein level) | mdpi.com |
The activation of Poly(ADP-ribose) polymerase (PARP) is a critical event during apoptosis, serving as a substrate for executioner caspases like caspase-3. Malformin A treatment has been directly linked to PARP activation in human colorectal cancer cells spandidos-publications.comspandidos-publications.com. Specifically, studies reported an upregulation of cleaved PARP in a dose-dependent manner following Malformin A exposure spandidos-publications.comspandidos-publications.com. This PARP cleavage is a key indicator of DNA damage and the execution phase of apoptosis. The inhibition of caspase activity by Z-VAD-FMK also abrogated the MA1-induced PARP activation, further solidifying the link between caspase-mediated apoptosis and PARP cleavage induced by Malformin A spandidos-publications.comspandidos-publications.com.
Compound Name Table
| Compound Name |
|---|
| Malformin A |
| Malformin A1 |
| Malformin C |
| Malformin B |
| Bacillopyrone |
| Pyrophen |
| Macrolactin A |
| Bacillopeptin A |
| Cytosporones U |
| Peptavirin A |
| Peptavirin B |
| Ilmycin C |
| Ilamycin E |
Cell Cycle Modulation
Studies have indicated that Malformin A can influence cell cycle progression, leading to cellular arrest. Specifically, Malformin A1 (MA1) treatment has been observed to induce cell cycle arrest in the sub-G1 phase in human colorectal cancer cells spandidos-publications.com. While G2/M arrest has been documented for other malformins, such as Malformin C in Colon 38 and HCT-116 cell lines nih.govresearchgate.net, MA1's primary observed effect on cell cycle progression in the context of its cytotoxic activity is arrest in the sub-G1 phase spandidos-publications.com.
Modulation of Stress Response Pathways
Malformin A's cytotoxic effects are significantly mediated through the induction of cellular stress, particularly oxidative stress and mitochondrial dysfunction.
Accumulation of Reactive Oxygen Species (ROS)
Malformin A1 (MA1) has been shown to trigger oxidative stress by promoting the rapid accumulation of reactive oxygen species (ROS) within cells sci-hub.senih.gov. This increase in ROS is a critical early event that impairs normal cellular functions and contributes to MA1-mediated cytotoxicity sci-hub.senih.gov. The compound's mechanism is thought to involve damage to mitochondria, leading to ROS generation sci-hub.se. It has been speculated that MA1 might deplete the cellular pool of glutathione, a key antioxidant, thereby exacerbating ROS accumulation researchgate.net.
Alteration of Mitochondrial Membrane Potential
Concurrently with ROS generation, MA1 treatment leads to a decrease in mitochondrial membrane potential (Δψm) sci-hub.senih.gov. This disruption of mitochondrial integrity is a hallmark of mitochondrial damage induced by MA1 sci-hub.senih.gov. The observed decrease in mitochondrial membrane potential, coupled with ROS accumulation, contributes to cellular dysfunction and ultimately cell death sci-hub.senih.gov. Mitochondrial damage by MA1 also triggers caspase activation and intracellular ATP depletion, further contributing to apoptosis and necrosis nih.gov.
Autophagy Induction
Malformin A1 (MA1) has been identified as an inducer of autophagy, a cellular process involved in the degradation of damaged organelles and proteins. MA1 treatment leads to the conversion of LC3BI to LC3BII, a key indicator of autophagosome formation and autophagy progression sci-hub.senih.govresearchgate.net. Furthermore, increased GFP-tagged LC3B punctate dots have been observed, providing morphological evidence of autophagy induction sci-hub.senih.govresearchgate.net. The induction of autophagy by MA1 is closely linked to cellular stress, such as excessive ROS production and decreased ATP levels, which stimulate the AMPK/mTOR pathway, ultimately leading to autophagy initiation sci-hub.senih.gov. Pharmacological inhibition of autophagy or knockdown of the autophagy marker LC3B has been shown to attenuate MA1-mediated cell death, underscoring the critical role of autophagy in MA1's cytotoxic effects sci-hub.senih.govresearchgate.net.
Engagement of Specific Signaling Pathways
The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in mediating the apoptotic effects of Malformin A1 (MA1) in cancer cells. MA1 treatment has been shown to increase the phosphorylation level of p38, indicating its activation, while other MAPK pathways like JNK and ERK1/2 remain unchanged spandidos-publications.com. Inhibition of the p38 signaling pathway using specific inhibitors, such as SB203580, abrogates MA1-induced p38 phosphorylation, caspase-3 and PARP activation, and modulates the expression of pro- and anti-apoptotic proteins (e.g., PUMA, XIAP, Survivin) spandidos-publications.com. These findings strongly suggest that MA1's induction of apoptosis and subsequent suppression of tumor cell proliferation, migration, and invasion are mediated through the activation of the p38 signaling pathway in colorectal cancer cells spandidos-publications.commedchemexpress.com.
Epigenetic Modifications Induced by Malformin A
Malformin A1 (MA1) has been demonstrated to induce epigenetic changes, specifically through modifications of histone proteins, which can alter gene expression and contribute to its cytotoxic potential mycosphere.orgresearchgate.netnih.gov. Immunofluorescence staining in HeLa cells has revealed that MA1 treatment leads to a reduction in repressive histone marks such as H3K27me3, H3K27ac, and H4K5ac. Concurrently, MA1 enhances the levels of active marks like H3K9me2, H3K9me3, and H4K16ac mycosphere.orgresearchgate.net. These alterations in histone acetylation and methylation patterns are indicative of a broader epigenetic reprogramming that supports the compound's chemotherapeutic potential mycosphere.orgresearchgate.net. The cytotoxic effect of MA1 in HeLa cells has been directly linked to these induced epigenetic changes in histone proteins nih.gov.
Histone Acetylation Dynamics (e.g., H4K16ac, H3K27ac)
Research investigating the epigenetic influence of Malformin A, specifically Malformin A1, has revealed significant alterations in histone acetylation patterns. Studies utilizing HeLa cells have demonstrated that Malformin A1 treatment can modulate specific lysine (B10760008) acetylation marks on histones H3 and H4. These modifications are critical regulators of chromatin structure and gene expression, influencing processes such as nucleosome fiber unfolding and the distinction between active and poised enhancers mdpi.com.
Malformin A1 has been observed to induce changes in histone acetylation, including a notable enhancement of H4K16ac. This particular acetylation mark is associated with the unfolding of nucleosome fibers, contributing to a more accessible chromatin state mdpi.commycosphere.orgresearchgate.net. Concurrently, Malformin A1 treatment has been shown to induce repressive levels of H3K27ac. This modification is recognized for its role in distinguishing active promoters and enhancers mdpi.commycosphere.orgresearchgate.net. The precise balance of these acetylation events suggests a complex regulatory role for Malformin A1 in cellular epigenetic landscapes, potentially contributing to its observed cytotoxic effects mycosphere.org.
| Histone Acetylation Mark | Effect of Malformin A1 (10 & 100 ng/mL) | Associated Function |
| H4K16ac | Enhanced | Nucleosome fiber unfolding, increased chromatin access |
| H3K27ac | Repressive levels induced | Distinguishes active promoters/enhancers |
Histone Methylation Patterns (e.g., H3K9me2/me3, H3K27me3)
Beyond acetylation, Malformin A1 also significantly impacts histone methylation patterns, which are key determinants of gene silencing or activation frontiersin.orgencyclopedia.pub. Studies have indicated that Malformin A1 treatment can lead to both increases and decreases in specific methylation marks, suggesting a multifaceted epigenetic regulatory mechanism.
Specifically, Malformin A1 has been shown to enhance the levels of H3K9me2 and H3K9me3 in HeLa cells mycosphere.orgresearchgate.net. These methylation marks are generally associated with heterochromatin formation and gene silencing frontiersin.orgencyclopedia.pub. The observed upregulation of H3K9me2/me3 might correlate with the compound's ability to induce cytotoxicity, as reduced levels of these marks have been linked to the inactivation of tumor suppressor genes, thereby promoting cancer development mycosphere.org.
Furthermore, Malformin A1 treatment has been found to induce repressive levels of H3K27me3 mycosphere.orgresearchgate.net. H3K27me3 is a repressive mark associated with Polycomb (PcG) protein complexes, which are known to repress genes crucial for maintaining cellular pluripotency mycosphere.org. Aberrant upregulation of PcG complexes has been linked to cancer metastasis, implying a potential role for Malformin A1 in modulating these pathways mycosphere.org. The observed alterations in histone methylation patterns, including the enhancement of H3K9me2/me3 and the induction of repressive levels of H3K27me3, support the hypothesis that Malformin A1 exerts its cytotoxic effects, at least in part, through epigenetic modifications mycosphere.org.
| Histone Methylation Mark | Effect of Malformin A1 (10 & 100 ng/mL) | Associated Function |
| H3K9me2 | Enhanced | Gene silencing, heterochromatin formation |
| H3K9me3 | Enhanced | Gene silencing, heterochromatin formation |
| H3K27me3 | Repressive levels induced | Gene repression via Polycomb complexes, associated with pluripotency and metastasis |
Inhibition of Interleukin-1 (IL-1) Induced Procoagulant Reactions
Malformin A1 has demonstrated a significant capacity to inhibit procoagulant reactions induced by Interleukin-1 (IL-1) in human endothelial cells and monocytes nih.govmdpi.comnih.govnordicbiosite.comspandidos-publications.com. IL-1 is a pro-inflammatory cytokine that plays a crucial role in initiating blood coagulation by upregulating the expression of tissue factor on the surface of endothelial cells and monocytes nih.gov. Tissue factor is a key initiator of the extrinsic pathway of coagulation nih.gov.
Mechanistically, Malformin A1 acts as an antagonist to IL-1 beta, effectively blocking its binding to cellular receptors nih.govnordicbiosite.com. Studies have quantified this antagonistic activity, showing that Malformin A1 competitively inhibits the binding of 125I-IL-1 beta to human monocytes and cultured human umbilical vein endothelial cells (HUVEC) with IC50 values of approximately 250 ± 80 nM and 230 ± 25 nM, respectively nih.gov.
This inhibition of IL-1 binding translates into a suppression of IL-1-induced procoagulant changes. Malformin A1 strongly inhibited IL-1-induced tissue factor expression in HUVEC and monocytes, with IC50 values of 420 ± 35 nM and 105 ± 25 nM, respectively nih.gov. Furthermore, Malformin A1 also reduced the IL-1-induced expression of intercellular adhesion molecule-1 (ICAM-1) on HUVEC, showing an IC50 of 125 ± 18 nM nih.gov. These findings collectively indicate that Malformin A1 recognizes and blocks IL-1 beta receptor binding sites, thereby protecting these cells from IL-1-mediated procoagulant effects and potentially influencing inflammatory and thrombotic processes nih.govnordicbiosite.com. The mechanism by which Malformin A1 inhibits protein synthesis also contributes to its prevention of IL-1-induced endothelial changes mdpi.comnordicbiosite.comspandidos-publications.com.
| Target | IC50 Value (nM) | Cell Type | Reference |
| IL-1 beta binding | 250 ± 80 | Human Monocytes | nih.gov |
| IL-1 beta binding | 230 ± 25 | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.gov |
| IL-1 induced Tissue Factor Expression | 420 ± 35 | HUVEC | nih.gov |
| IL-1 induced Tissue Factor Expression | 105 ± 25 | Human Monocytes | nih.gov |
| IL-1 induced Intercellular Adhesion Molecule-1 (ICAM-1) Expression | 125 ± 18 | HUVEC | nih.gov |
Structure Activity Relationship Sar Studies of Malformin a and Its Derivatives
Correlation of Specific Chemical Moieties with Distinct Biological Effects
Studies investigating Malformin A have focused on identifying key structural elements responsible for its observed biological activities. These include the integrity of the disulfide bond, the presence of a cyclic peptide frame, and the nature of the amino acid residues and their side chains.
Role of Disulfide Bond Integrity in Activity
The disulfide bond, formed by the oxidation of two thiol groups from cysteine residues, is a critical structural feature of Malformin A spandidos-publications.commdpi.comspandidos-publications.com. Research has demonstrated that the integrity of this disulfide bond is directly linked to the compound's biological activity, particularly its pro-fibrinolytic effects. Experimental data indicate that the reduction of the disulfide bond leads to a significant decrease in pro-fibrinolytic activity nih.govresearchgate.net. This suggests that the specific conformation or chemical state imposed by the disulfide linkage is essential for mediating these effects. The maintenance of this covalent cross-link is therefore a key determinant of Malformin A's functional efficacy in certain biological contexts nih.gov.
Rational Design and Synthesis of Malformin A Analogues for SAR Elucidation
The detailed understanding of Malformin A's SAR has enabled the rational design and synthesis of various analogues to further probe these relationships and explore potential therapeutic applications researchgate.netresearchgate.netresearchgate.net. Researchers have employed solid-phase peptide synthesis methodologies to create modified Malformin A structures. These synthetic efforts allow for systematic alterations, such as modifying or removing the disulfide bond, altering the cyclic peptide sequence, or substituting specific amino acid residues. By evaluating the biological activities of these synthesized derivatives, scientists can precisely map which structural features are essential for specific effects, such as pro-fibrinolytic activity or cytotoxicity nih.govresearchgate.net. This iterative process of design, synthesis, and evaluation is fundamental to developing new compounds with optimized properties, potentially leading to agents with enhanced efficacy or reduced side effects.
Advanced Research Methodologies for Malformin a Studies
Fungal Cultivation and Fermentation Optimization for Malformin A Production
The production of Malformin A is primarily achieved through the cultivation of fungal species, most notably Aspergillus niger. Optimization of fermentation conditions is a critical step to enhance the yield and purity of the compound. Solid substrate fermentation has been described as a viable method for producing Malformin C, a related compound, suggesting its potential applicability for Malformin A production as well researchgate.net.
Key parameters that are manipulated to optimize fermentation include the composition of the culture medium, pH, temperature, aeration, and incubation time. For instance, studies on the production of other secondary metabolites by Aspergillus species have shown that factors like glucose concentration, nitrogen source (e.g., ammonium chloride), and the presence of trace elements like zinc can significantly influence the final yield jlbsr.org. While specific optimal conditions for Malformin A production are often proprietary or strain-dependent, the principles of fermentation optimization remain consistent. Research in this area aims to create an environment that maximizes the metabolic flux towards Malformin A biosynthesis while minimizing the production of other, potentially contaminating, secondary metabolites.
Advanced Separation and Purification Techniques for Malformin A Isomers (e.g., HPLC, ODS Column Chromatography)
Following fermentation, the crude extract contains a mixture of Malformin A isomers and other fungal metabolites. Advanced separation and purification techniques are therefore essential to isolate Malformin A in a highly pure form suitable for biological and chemical studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Reversed-phase HPLC, often utilizing an octadecylsilyl (ODS) column, is a powerful method for separating the hydrophobic Malformin A from more polar impurities. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the ODS column) and a polar mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile. By carefully controlling the gradient of the mobile phase, researchers can achieve high-resolution separation of Malformin A isomers.
Other chromatographic techniques, such as hydrophilic interaction chromatography (HILIC), have been successfully employed for the separation of other highly polar compounds and could be adapted for Malformin A purification, particularly for separating its various isomers which may have subtle differences in polarity lcms.cz. The choice of the specific HPLC method and column depends on the particular isomers being targeted and the complexity of the initial extract.
In Vitro Bioassay Systems for Malformin A Activity Profiling
A variety of in vitro bioassay systems are employed to profile the diverse biological activities of Malformin A. These assays provide crucial data on its effects on different biological systems, from whole plant tissues to individual cells and specific enzymes.
Malformin A was initially identified through its malformation-inducing effects on plants. Plant-based bioassays, therefore, remain relevant for studying its phytotoxic properties. A common and sensitive method is the root curvature assay, often performed using maize (Zea mays L) or wheat seedlings. In this assay, the roots are treated with varying concentrations of Malformin A, and the degree of root curvature or growth inhibition is measured. Research has shown that Malformin A can inhibit the positive gravitropic curvature of maize roots, potentially by interfering with the lateral transport of the plant hormone auxin (indole-3-acetic acid, IAA) kstudy.com. This effect is thought to be mediated by an increase in ethylene (B1197577) production in the root tissues kstudy.com.
The cytotoxic and anti-proliferative effects of Malformin A against various cancer cell lines are a major focus of research. Cell-based assays are fundamental to quantifying these effects. The half-maximal inhibitory concentration (IC50), which is the concentration of Malformin A required to inhibit the growth of 50% of a cell population, is a key parameter determined in these studies.
Various assays are used to determine cell viability and proliferation, including the AlamarBlue assay and MTT assay. For example, the cytotoxic activity of Malformin A1 was tested on cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer cell lines, yielding IC50 values of 0.23 µM and 0.34 µM, respectively nih.govresearchgate.net. These values demonstrate the potent cytotoxic activity of Malformin A1, even in drug-resistant cancer cells.
Table 1: Cytotoxicity of Malformin A1 in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A2780S (cisplatin-sensitive) | Malformin A1 | 0.23 nih.govresearchgate.net |
| Cisplatin | 31.4 nih.gov | |
| A2780CP (cisplatin-resistant) | Malformin A1 | 0.34 nih.govresearchgate.net |
This table is interactive. You can sort and filter the data.
To understand the mechanisms underlying its cytotoxic effects, researchers employ methodologies to study how Malformin A affects programmed cell death (apoptosis) and the cell cycle.
Flow cytometry is a powerful technique used to analyze cell populations. By staining cells with specific fluorescent dyes, flow cytometry can be used to:
Analyze the cell cycle: Propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that Malformin A can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing nih.govspandidos-publications.com.
Detect apoptosis: Annexin V/PI staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of apoptotic cells following Malformin A treatment is a common finding nih.govresearchgate.net.
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. In the context of Malformin A research, Western blotting is used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation. These include:
Apoptosis markers: Increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and decreased expression of anti-apoptotic proteins like Bcl-2, are indicative of apoptosis induction by Malformin A nih.govresearchgate.netnih.gov. The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that can be detected by Western blotting spandidos-publications.commedchemexpress.com.
Cell cycle regulators: Changes in the expression of cyclins and cyclin-dependent kinases (CDKs), as well as cell cycle inhibitors like p21 and p27, can reveal the molecular basis of Malformin A-induced cell cycle arrest spandidos-publications.comnih.gov.
Beyond its cytotoxic effects, Malformin A has been shown to modulate the activity of certain enzymes. Biochemical assays are used to directly measure these effects in a controlled, cell-free environment.
An example is the fibrin (B1330869) degradation assay , which is used to assess the fibrinolytic activity of Malformin A. Fibrin is the primary protein component of blood clots, and its degradation is a crucial process in maintaining blood flow. In this assay, a fibrin clot is formed in vitro, and the ability of Malformin A to enhance the degradation of this clot, often in the presence of plasminogen and its activators, is measured. This can be done by quantifying the release of fibrin degradation products (FDPs) nih.govpractical-haemostasis.commedscape.comwikipedia.org. Research has demonstrated that Malformin A1 can enhance cellular fibrinolytic activity, suggesting its potential as a modulator of the fibrinolytic system researchgate.net.
Molecular Biology and Protein Analysis Techniques
While specific applications of the following techniques in Malformin A research are not extensively documented in the available literature, they represent standard and powerful methodologies for elucidating the molecular mechanisms of action of bioactive compounds. Their potential use in future Malformin A studies is outlined below.
Quantitative Gene Expression Analysis, often performed using real-time quantitative polymerase chain reaction (qPCR), is a technique used to measure the quantity of a specific RNA transcript. This allows researchers to understand how a compound affects the expression of target genes.
In the context of Malformin A research, qPCR could be employed to investigate how the compound modulates gene expression in target cells or tissues. For instance, if Malformin A is hypothesized to induce apoptosis, researchers could quantify the expression levels of key apoptosis-related genes (e.g., caspases, Bcl-2 family members) in cells treated with Malformin A versus untreated cells. This would provide insights into the genetic pathways that are activated or suppressed by the compound, helping to build a picture of its mechanism of action at the molecular level.
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. It can determine the total amount of a protein and also assess its post-translational modifications, such as phosphorylation. Phosphorylation is a key mechanism for regulating protein activity and signal transduction.
This technique would be invaluable in Malformin A research to determine if the compound's effects are mediated by changes in protein levels or signaling pathways. For example, if qPCR analysis suggests an upregulation of an apoptotic gene, Western blotting could confirm if this translates to an increased level of the corresponding protein. Furthermore, if Malformin A is suspected of interfering with a specific signaling cascade (e.g., a kinase pathway), Western blotting with antibodies specific to phosphorylated (activated) forms of key signaling proteins could reveal whether the compound inhibits or stimulates these pathways.
Immunofluorescence staining is a technique that uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell. This method can reveal a protein's subcellular localization (e.g., nucleus, cytoplasm, membrane) and how this might change upon treatment with a compound.
For Malformin A studies, immunofluorescence could provide crucial spatial information about its cellular targets. For example, if a particular protein is suspected to be the target of Malformin A, immunofluorescence could be used to see if the compound causes this protein to translocate from the cytoplasm to the nucleus, a common event in cellular signaling. This would provide visual evidence of the compound's impact on cellular processes and protein trafficking, complementing the quantitative data from Western blotting and qPCR.
Omics Approaches in Malformin A Research
Genomics and transcriptomics are powerful "omics" approaches that involve the large-scale study of an organism's DNA (genome) and RNA transcripts (transcriptome), respectively. In the study of natural products like Malformin A, these technologies are pivotal for understanding how they are synthesized by their producing organisms, typically fungi of the Aspergillus genus. researchgate.net
The biosynthesis of many fungal secondary metabolites is orchestrated by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). nih.gov Genomics, through whole-genome sequencing of a Malformin A-producing fungus like Aspergillus niger, allows for the identification of these BGCs. researchgate.net Bioinformatic tools can then predict which clusters are responsible for producing specific types of compounds. For malformins, which are non-ribosomal peptides, researchers look for BGCs containing a core non-ribosomal peptide synthetase (NRPS) gene.
Transcriptomics, the study of gene expression on a genome-wide scale, complements genomics by revealing which genes are active under specific conditions. By comparing the transcriptomes of the fungus when it is producing Malformin A versus when it is not, researchers can identify which BGC is upregulated during production. This provides strong evidence for linking a specific gene cluster to the biosynthesis of Malformin A. This combined omics approach is a highly effective strategy for linking metabolites to their underlying biosynthetic genes and pathways. frontiersin.org
Proteomics for Target Identification and Pathway Analysis
Proteomics, the large-scale study of proteins, offers a powerful lens through which to identify the direct molecular targets of Malformin A and to understand the broader signaling pathways it modulates. By analyzing changes in the cellular proteome upon treatment with Malformin A, researchers can pinpoint proteins whose expression levels or post-translational modifications are significantly altered. This information is crucial for building a mechanistic understanding of the compound's effects.
Methodologies such as affinity chromatography coupled with mass spectrometry can be employed to isolate and identify proteins that directly bind to Malformin A. Furthermore, quantitative proteomic techniques, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), enable the precise measurement of changes in protein abundance across the entire proteome in response to Malformin A exposure.
The data generated from these proteomic analyses can then be subjected to bioinformatic pathway analysis. This computational approach helps to map the identified proteins to known biological pathways, revealing which cellular processes are most significantly perturbed by Malformin A. For instance, such analyses might indicate an impact on pathways related to apoptosis, cell cycle regulation, or stress responses.
Table 1: Illustrative Data from a Hypothetical Proteomic Analysis of Malformin A-Treated Cells
| Protein ID | Protein Name | Fold Change | p-value | Associated Pathway |
| P04637 | Tumor suppressor p53 | 2.5 | <0.01 | Apoptosis |
| P62258 | Cyclin-dependent kinase 1 | -1.8 | <0.05 | Cell Cycle |
| Q06830 | Heat shock protein 70 | 3.1 | <0.01 | Stress Response |
| P42336 | Caspase-3 | 2.1 | <0.05 | Apoptosis |
Note: This table is a hypothetical representation of potential proteomic data and is for illustrative purposes only.
Metabolomics for Comprehensive Metabolic Profiling
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present within a cell, tissue, or organism. By applying metabolomic techniques to study the effects of Malformin A, researchers can gain a detailed understanding of how this compound alters cellular metabolism. This is particularly important for a molecule with diverse reported biological activities, as changes in metabolism can be both a cause and a consequence of its effects.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), are central to metabolomic studies. These platforms allow for the detection and quantification of a wide array of metabolites, including amino acids, lipids, carbohydrates, and nucleotides.
By comparing the metabolic profiles of control versus Malformin A-treated samples, it is possible to identify specific metabolic pathways that are either activated or inhibited. For example, an increase in the levels of certain amino acids and a decrease in glucose metabolites might suggest an impact on central carbon metabolism and amino acid biosynthesis. This information can provide critical clues about the energy status of the cell and how Malformin A influences metabolic reprogramming.
Table 2: Representative Metabolite Changes in Response to Malformin A (Hypothetical Data)
| Metabolite | Class | Fold Change | p-value | Implicated Pathway |
| L-Alanine | Amino Acid | 1.9 | <0.05 | Amino Acid Metabolism |
| Glucose-6-phosphate | Carbohydrate | -1.5 | <0.05 | Glycolysis |
| Citric Acid | Organic Acid | -1.7 | <0.01 | TCA Cycle |
| Palmitic Acid | Fatty Acid | 2.2 | <0.01 | Fatty Acid Biosynthesis |
Note: This table is a hypothetical representation of potential metabolomic data and is for illustrative purposes only.
The integration of proteomics and metabolomics data can offer a more holistic view of the cellular response to Malformin A, bridging the gap between protein-level changes and their metabolic consequences. These advanced methodologies are indispensable for a thorough and scientifically rigorous investigation of this complex natural product.
Future Directions in Malformin a Research
Identification of Untapped Biological Activities and Associated Molecular Mechanisms
While the effects of Malformin A on plants are well-documented, its potential in other biological contexts remains an area ripe for exploration. Preliminary studies have indicated a range of activities that warrant deeper investigation to elucidate their underlying molecular mechanisms.
Anticancer and Cytotoxic Potential: Recent research has highlighted the cytotoxic effects of Malformin A1 against a variety of cancer cell lines. It has demonstrated notable activity against human colorectal cancer cells (SW480 and DKO1), cervical cancer cells (HeLa), and murine leukemia cells (P388). nih.govresearchgate.net Furthermore, Malformin A1 has shown promise in overcoming drug resistance, a significant hurdle in cancer therapy. Studies have shown its ability to sensitize chemoresistant ovarian cancer cells (A2780CP) to the conventional chemotherapeutic agent cisplatin. nih.govmdpi.com The synergistic effect observed when Malformin A1 is combined with cisplatin suggests a potential role as an adjuvant in cancer treatment. nih.govmdpi.com
The molecular mechanisms underpinning these anticancer effects are beginning to be unraveled. In human colorectal cancer cells, Malformin A1 appears to stimulate the p38 signaling pathway, which is involved in apoptosis and cell cycle arrest. nih.gov In sensitizing ovarian cancer cells, it seems to induce apoptosis through a non-canonical pathway, as evidenced by the downregulation of bcl2 and p53 genes. nih.govmdpi.com Further investigation into its influence on histone modifications has also been suggested as a possible mechanism for its cytotoxic effects. researchgate.net
Antiprotozoal Activity: Beyond its anticancer potential, Malformin A1 has exhibited significant trypanocidal activity against Trypanosoma congolense, the causative agent of African animal trypanosomiasis. researchgate.net This finding opens up a new avenue for research into Malformin A and its derivatives as potential treatments for parasitic diseases.
The table below summarizes the identified biological activities of Malformin A1 and the corresponding cell lines or organisms affected.
| Biological Activity | Target Cell Line / Organism | Key Findings |
| Cytotoxicity | Human colorectal cancer (SW480, DKO1) | Alters invasive and oncogenic phenotypes. nih.gov |
| Cytotoxicity | Human cervical cancer (HeLa) | Demonstrates cytotoxic effects. researchgate.net |
| Cytotoxicity | Murine leukemia (P388) | Exhibits cytotoxic activity. researchgate.net |
| Chemosensitization | Cisplatin-resistant ovarian cancer (A2780CP) | Sensitizes cells to cisplatin-induced apoptosis. nih.govmdpi.com |
| Trypanocidal Activity | Trypanosoma congolense | Shows potent activity against the parasite. researchgate.net |
Biosynthetic Pathway Engineering for Enhanced Production or Novel Analogues
The production of Malformin A is dependent on the fermentation of its fungal producers, primarily Aspergillus niger. nih.gov Enhancing the yield of this compound and generating novel, potentially more potent or less toxic analogues through genetic engineering of the biosynthetic pathway is a promising future direction.
The biosynthetic machinery for malformins is believed to involve a Non-Ribosomal Peptide Synthetase (NRPS) gene. researchgate.net Bioinformatic predictions have identified a putative gene cluster family responsible for malformin production, which includes not only the core NRPS gene but also genes encoding for tailoring enzymes, such as those involved in disulfide bond formation. researchgate.net
Future research in this area will likely focus on:
Definitive identification and characterization of the complete Malformin A gene cluster: This would involve gene knockout and heterologous expression studies to confirm the function of each gene in the pathway.
Overexpression of key biosynthetic genes or regulatory elements: This could lead to significantly higher yields of Malformin A from fungal fermentation, making it more accessible for further research and potential development.
Domain swapping and mutagenesis of the NRPS: Altering the adenylation and condensation domains of the NRPS could allow for the incorporation of different amino acid precursors, leading to the creation of a library of novel Malformin A analogues with potentially improved biological activities.
Advanced Structure-Activity Relationship Studies and Rational Design of Next-Generation Malformin A Derivatives
Understanding the relationship between the chemical structure of Malformin A and its biological activity is crucial for the rational design of new derivatives with enhanced therapeutic properties and reduced toxicity. Early work established the fundamental cyclic pentapeptide structure of Malformin A. nih.govnih.gov More recent studies have begun to probe the specific structural features essential for its various biological effects.
A key study on the profibrinolytic activity of Malformin A1 revealed several critical structural determinants:
The disulfide bond: Reduction of this bond led to a decrease in activity. nih.gov
The cyclic peptide backbone: Linearization of the peptide frame also resulted in diminished activity. nih.gov
Bulky hydrophobic side chains: These were found to be crucial for the pro-fibrinolytic effect. nih.gov
Importantly, this research also demonstrated that there was no correlation between the pro-fibrinolytic activity and the cytotoxicity of the tested derivatives, suggesting that it is possible to synthesize non-toxic Malformin A analogues that retain desirable biological activities. nih.gov Similarly, studies on Malformin C derivatives have indicated that the disulfide bond and branched amino acids are essential for their antimalarial and antitrypanosomal properties.
Future research in this domain should leverage these initial findings for the rational design of next-generation Malformin A derivatives. This would involve:
Computational modeling and molecular docking studies: To predict the interactions of Malformin A analogues with their biological targets.
Solid-phase peptide synthesis: To efficiently create a diverse library of new derivatives with systematic modifications to the peptide backbone, amino acid composition, and disulfide bridge.
High-throughput screening: To rapidly assess the biological activities of the newly synthesized compounds, including their cytotoxicity, anticancer, and antimicrobial properties.
Interdisciplinary Approaches Integrating Mycology, Synthetic Chemistry, and Molecular Biology for Comprehensive Understanding
A truly comprehensive understanding of Malformin A and its potential can only be achieved through a concerted, interdisciplinary approach that integrates expertise from mycology, synthetic chemistry, and molecular biology.
Mycology: The study of the producing fungus, Aspergillus niger, is fundamental. nih.govwikipedia.org This includes optimizing fermentation conditions for improved yields, as well as exploring the fungal genome for the biosynthetic gene clusters. researchgate.net Understanding the life cycle and physiology of the fungus can provide insights into the natural role of Malformin A and the regulation of its production.
Synthetic Chemistry: The ability to synthesize Malformin A and its derivatives is essential for confirming its structure and for conducting detailed structure-activity relationship studies. nih.govnih.gov Solid-phase peptide synthesis provides a powerful tool for creating novel analogues that can be tested for improved biological profiles. nih.gov
Molecular Biology: The tools of molecular biology are critical for elucidating the mechanisms of action of Malformin A. nih.gov Techniques such as gene expression analysis, western blotting, and flow cytometry are necessary to understand how Malformin A interacts with cellular pathways to exert its cytotoxic and other biological effects. Furthermore, molecular biology is indispensable for the engineering of the biosynthetic pathway.
By combining these disciplines, researchers can create a synergistic workflow: mycologists can identify and culture high-producing fungal strains; molecular biologists can identify and engineer the biosynthetic pathways; and synthetic chemists can create novel derivatives for biological evaluation by molecular biologists. This integrated approach will be paramount in unlocking the full therapeutic potential of Malformin A and its future derivatives.
Q & A
Q. What are the primary methods for isolating and characterizing Malformin A from fungal sources?
Malformin A is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural characterization employs spectroscopic methods: nuclear magnetic resonance (NMR) for determining cyclic peptide conformation, mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) for functional group analysis. Purity validation requires ≥95% purity using HPLC with UV detection .
Q. Which biological activities of Malformin A are most studied, and what assays are used to evaluate them?
Cytotoxic activity against cancer cell lines (e.g., NCI-H460, MCF-7) is a key focus, assessed via MTT or XTT assays. Antiviral activity, such as against tobacco mosaic virus (TMV), is evaluated using leaf lesion counting and viral RNA/protein quantification in plant models . Researchers must standardize cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Q. How do researchers validate the purity and stability of Malformin A in experimental settings?
Stability tests involve HPLC analysis under varying temperatures and pH conditions. Accelerated degradation studies (e.g., 40°C/75% relative humidity) monitor structural integrity. Purity is confirmed via tandem MS and comparative NMR with reference standards. For cell-based assays, solubility in DMSO or PBS and stability in culture media are critical .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for Malformin A?
Discrepancies may arise from differences in cell line sensitivity (e.g., WI-38 vs. cancer cells), compound batch variability, or assay protocols. Mitigation strategies include:
- Cross-laboratory validation using standardized compound batches.
- Dose-response curves with IC50 calculations across multiple cell lines.
- Metabolomic profiling to identify cellular uptake differences . Contradictory data should be analyzed using statistical tools like ANOVA with post-hoc tests to assess significance .
Q. How can researchers elucidate the mechanism of action of Malformin A at the molecular level?
Advanced approaches include:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets.
- Transcriptomics : RNA-seq to analyze gene expression changes post-treatment.
- Structural biology : Molecular docking simulations to predict interactions with putative targets like thioredoxin reductase . For cell cycle effects (e.g., G2/M arrest), flow cytometry with propidium iodide staining is essential, as demonstrated in Malformin C studies .
Q. What are the challenges in synthesizing Malformin A analogs, and how are they addressed?
Cyclic pentapeptide synthesis faces hurdles in regioselective cyclization and stereochemistry control. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is commonly used. Optimization involves:
Q. How should researchers design studies to investigate Malformin A’s dual role as a cytotoxin and antiviral agent?
Dual-activity studies require parallel assays:
- Cytotoxicity : Human cell lines (e.g., MIA Pa Ca-2) with apoptosis markers (Annexin V/PI).
- Antiviral activity : Plant or animal models (e.g., TMV-infected Nicotiana benthamiana) with qRT-PCR for viral load quantification. Control experiments must exclude off-target effects via CRISPR knockout of suspected pathways .
Methodological and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Malformin A?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For synergistic studies (e.g., with SN38), the Chou-Talalay method quantifies combination indices . Report confidence intervals and p-values adjusted for multiple comparisons .
Q. How should contradictory data between Malformin A and structurally similar peptides (e.g., Malformin C) be presented in publications?
Present raw data in supplementary materials, including full spectra (NMR, MS) and cell viability plots. Discuss structural differences (e.g., amino acid substitutions) and their biochemical implications. Use tables to compare IC50 values across studies, highlighting methodological variations .
Q. What ethical considerations apply to in vivo studies of Malformin A?
Follow ARRIVE guidelines for animal studies: justify sample sizes, report anesthesia protocols, and include humane endpoints. For plant-based antiviral research, adhere to biosafety protocols to prevent unintended environmental release of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
